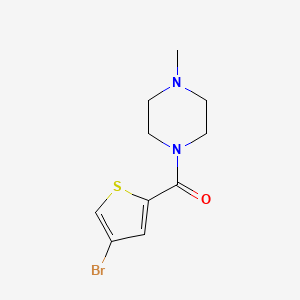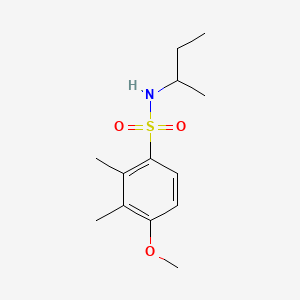![molecular formula C21H18N2O2 B2484099 ((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane CAS No. 1360771-89-6](/img/structure/B2484099.png)
((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chiral bisoxazoline ligands, which share structural similarities with the compound , involves intricate organic synthesis techniques. Hofstra et al. (2020) detailed a method involving the reaction of (1R,2S)-(+)-cis-1-amino-2-indanol with diethyl malonimidate dihydrochloride under specific conditions, indicating the complexity and precision required in synthesizing such compounds (Hofstra, DeLano, & Reisman, 2020).
Molecular Structure Analysis
The study of molecular structures often involves X-ray diffraction and NMR spectroscopy. For example, Lind et al. (2022) provided a complete characterization of bis(1H-indazol-1-yl)methane, offering insights into the structural features that can be analogous to understanding the compound of interest (Lind, Joe, Newell, & Morris, 2022).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been explored, with research detailing how certain ligands and complexes catalyze the reduction of CO2 to methane, indicating the reactive potential and chemical properties of such molecules (Nganga et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different conditions. For example, the crystal structure and thermal behavior of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate provide insights into the stability and physical characteristics of similar compounds (Yan et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential catalytic activity, are fundamental aspects of research. The work by Schachner et al. (2014) on oxorhenium(V) complexes illustrates the intricate balance of reactivity and stability that such compounds can exhibit, shedding light on the chemical properties of complex organic molecules (Schachner, Terfassa, Peschel, Zwettler, Belaj, Cias, Gescheidt, & Mösch‐Zanetti, 2014).
Applications De Recherche Scientifique
Synthesis Methods :
- The synthesis of Chiral Bisoxazoline Ligands using the compound has been detailed, demonstrating its role in the preparation of organic chemicals (Hofstra, DeLano, & Reisman, 2020).
- Compounds containing similar structural frameworks have been synthesized and characterized, focusing on their application in catalytic phospho-transfer reactions. However, it's noted that these complexes tend to favor competitive hydrolysis of starting diorgano-H-phosphonates (Jiang et al., 2001).
Structural Applications :
- Chiral pyridine-containing oxazoline derivatives have been synthesized and characterized, showcasing how the compound's structure can influence molecular conformation and potentially impact applications in asymmetric catalysis (Wolińska et al., 2021).
- Silver(I) and Gold(I) complexes containing enantiopure Pybox ligands have been prepared, indicating the compound's role in the formation of complexes with potential applications in asymmetric catalysis (Borrajo-Calleja et al., 2016).
Propriétés
IUPAC Name |
(3aR,8bS)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17+,20+,21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHSVQLSNIGJNC-BTYSMDAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

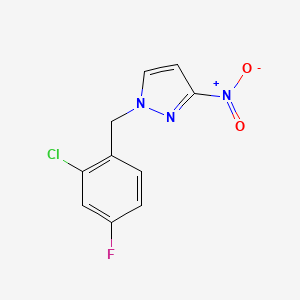
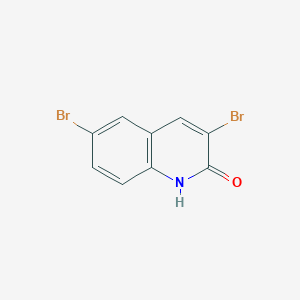
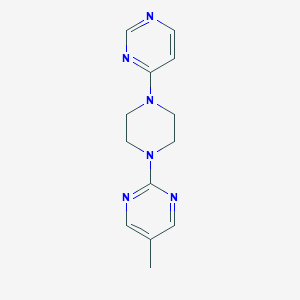
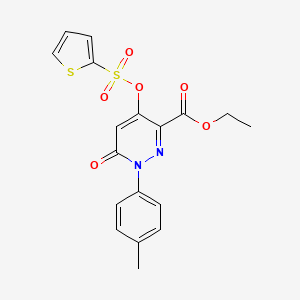
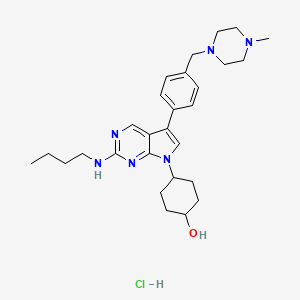

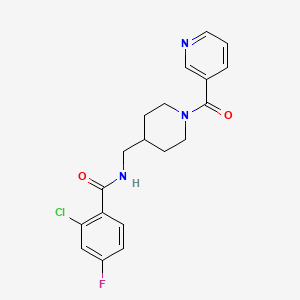

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)
![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)
